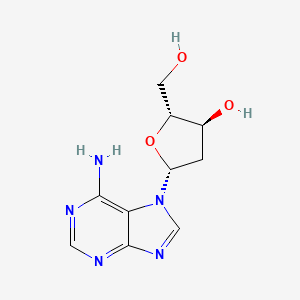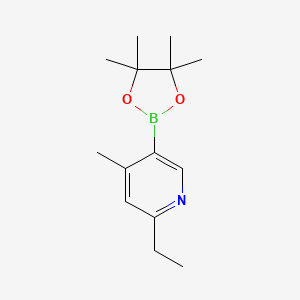
(4-Hydroxyphenyl)(methyl)(naphthalen-1-ylmethyl)sulfonium hexafluorostibate(V)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydroxyphenyl)(methyl)(naphthalen-1-ylmethyl)sulfonium hexafluorostibate(V) is a chemical compound with the molecular formula C18H17F6OSSb and a molecular weight of 517.14 g/mol . This compound is known for its unique structure, which includes a sulfonium ion bonded to a naphthalene ring and a hydroxyphenyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of (4-Hydroxyphenyl)(methyl)(naphthalen-1-ylmethyl)sulfonium hexafluorostibate(V) typically involves the reaction of (4-hydroxyphenyl)methyl sulfonium with naphthalen-1-ylmethyl and hexafluorostibate(V). The reaction conditions often require an inert atmosphere and room temperature to ensure the stability of the compound. Industrial production methods may involve scaling up this reaction using larger quantities of reagents and optimized reaction conditions to achieve higher yields.
Analyse Des Réactions Chimiques
(4-Hydroxyphenyl)(methyl)(naphthalen-1-ylmethyl)sulfonium hexafluorostibate(V) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
(4-Hydroxyphenyl)(methyl)(naphthalen-1-ylmethyl)sulfonium hexafluorostibate(V) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-Hydroxyphenyl)(methyl)(naphthalen-1-ylmethyl)sulfonium hexafluorostibate(V) involves its interaction with molecular targets and pathways within cells. The sulfonium ion can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to various biochemical effects, depending on the specific molecular targets involved.
Comparaison Avec Des Composés Similaires
(4-Hydroxyphenyl)(methyl)(naphthalen-1-ylmethyl)sulfonium hexafluorostibate(V) can be compared with other similar compounds, such as:
(4-Hydroxyphenyl)(methyl)(phenyl)sulfonium hexafluorostibate(V): This compound has a similar structure but with a phenyl group instead of a naphthalene ring.
(4-Hydroxyphenyl)(methyl)(benzyl)sulfonium hexafluorostibate(V): This compound features a benzyl group in place of the naphthalene ring. The uniqueness of (4-Hydroxyphenyl)(methyl)(naphthalen-1-ylmethyl)sulfonium hexafluorostibate(V) lies in its naphthalene ring, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C18H17F6OSSb |
|---|---|
Poids moléculaire |
517.1 g/mol |
Nom IUPAC |
hexafluoroantimony(1-);(4-hydroxyphenyl)-methyl-(naphthalen-1-ylmethyl)sulfanium |
InChI |
InChI=1S/C18H16OS.6FH.Sb/c1-20(17-11-9-16(19)10-12-17)13-15-7-4-6-14-5-2-3-8-18(14)15;;;;;;;/h2-12H,13H2,1H3;6*1H;/q;;;;;;;+5/p-5 |
Clé InChI |
PXXVSCQTLPRULB-UHFFFAOYSA-I |
SMILES canonique |
C[S+](CC1=CC=CC2=CC=CC=C21)C3=CC=C(C=C3)O.F[Sb-](F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B13906424.png)

![5-nitro-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine](/img/structure/B13906447.png)


![Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13906469.png)
![2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid](/img/structure/B13906471.png)
![2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13906472.png)

